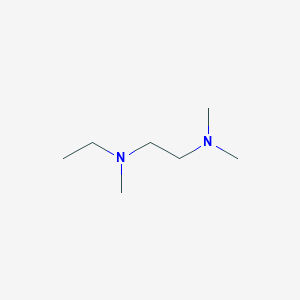

2-(N-Ethylmethylamino)ethyldimethylamine

Description

2-(N-Ethylmethylamino)ethyldimethylamine (CAS 59-33-6, as the maleate salt) is a tertiary amine featuring a branched structure with ethyl, methyl, and dimethylamino substituents.

Properties

CAS No. |

106-64-9 |

|---|---|

Molecular Formula |

C7H18N2 |

Molecular Weight |

130.23 g/mol |

IUPAC Name |

N'-ethyl-N,N,N'-trimethylethane-1,2-diamine |

InChI |

InChI=1S/C7H18N2/c1-5-9(4)7-6-8(2)3/h5-7H2,1-4H3 |

InChI Key |

ZOBHKNDSXINZGQ-UHFFFAOYSA-N |

SMILES |

CCN(C)CCN(C)C |

Canonical SMILES |

CCN(C)CCN(C)C |

Other CAS No. |

106-64-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Characteristics :

- Synthesis: Synthesized via nucleophilic substitution or Mitsunobu reactions, as evidenced by protocols involving N-ethylmethylamine and oxazole intermediates .

- Applications : Primarily used in medicinal chemistry for developing kinase inhibitors or other bioactive molecules. Derivatives of this compound have shown moderate yields (59–79%) in multi-step syntheses .

- Regulatory Status : Prohibited in cosmetics due to safety concerns, as listed in Annex II of cosmetic ingredient regulations .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-(N-Ethylmethylamino)ethyldimethylamine with structurally related amines:

Key Differences and Similarities

Structural Complexity: The target compound features a more complex branched structure compared to simpler amines like ethyldimethylamine. In contrast, N,N-dimethylethanolamine includes a hydroxyl group, increasing hydrophilicity and enabling use in corrosion inhibition .

Physicochemical Properties :

- Ethyldimethylamine (CAS 598-56-1) is a low-boiling liquid (36.5°C), making it volatile and suitable as a solvent . The target compound’s larger size likely reduces volatility but may improve stability in solid-phase syntheses .

Pharmacological Relevance: Derivatives of this compound, such as oxazole-tetrahydroisoquinoline hybrids, demonstrate moderate biological activity in kinase inhibition studies . Ethyldimethylamine itself lacks direct pharmacological use but serves as a precursor in industrial settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.